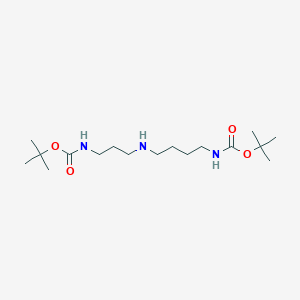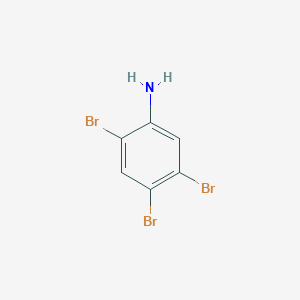
2,4,5-Tribromoaniline
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2,4,5-Tribromoaniline is a chemical compound with the molecular formula C6H4Br3N . It is a white to brown solid and is used in organic synthesis .
Molecular Structure Analysis
The molecular weight of this compound is 329.82 . The InChI code is 1S/C6H4Br3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 .Physical and Chemical Properties Analysis
This compound has a melting point of 80-81 °C and a predicted boiling point of 318.0±37.0 °C . Its predicted density is 2.351±0.06 g/cm3 . The compound is insoluble in water but soluble in organic solvents like benzene, methanol, chloroform, ether, and ethanol .Scientific Research Applications
Synthesis and Chemical Applications
2,4,5-Tribromoaniline serves as a significant intermediate in various chemical syntheses. For instance, its derivative, 2,4,5-trifluorobromobenzene, is used in the pharmaceutical industry. The continuous microflow process for synthesizing this compound showcases the potential for efficient mass and heat transfer, significantly shortening reaction times and enabling kilogram-scale production. This process involves the diazotization of 2,4,5-trifluoroaniline with HBr and NaNO2 to produce thermally unstable 2,4,5-trifluorophenyl diazonium salts, which then react with HBr in the presence of copper powder to obtain 2,4,5-trifluorobromobenzene (Deng et al., 2017). Similarly, a continuous-flow system using FeBr3 as a catalyst has been developed for synthesizing 2,4,5-trifluorobromobenzene, highlighting its importance in the synthesis of biologically active peptides and fluorescent reagents (Deng et al., 2016).
Spectroscopy and Surface Analysis
This compound derivatives also play a crucial role in spectroscopy and surface analysis. A comparative study of 2,4,6-trichloroaniline and 2,4,6-tribromoaniline revealed that the size of halogen substituents significantly influences the electronic and structural properties of the amino group in haloaniline derivatives. This study, involving density functional theory and experimental techniques, offers insights into the interaction of these compounds with surfaces, especially in the context of surface-enhanced Raman scattering (SERS), which is crucial for quantitative analyses (Haruna et al., 2016).
Environmental and Biological Implications
While the primary focus is on the synthetic and spectroscopic applications, it is essential to note the broader implications of related compounds in environmental and biological contexts. For example, 2,4,6-tribromophenol, a structurally similar compound, is extensively produced as a brominated phenol and has significant environmental implications. It is a degradation product of brominated flame retardants and also serves as a pesticide. Understanding its environmental concentrations, toxicokinetics, and toxicodynamics is crucial for assessing its impact and managing its use responsibly (Koch & Sures, 2018).
Safety and Hazards
2,4,5-Tribromoaniline is harmful if swallowed, in contact with skin, or if inhaled . It causes skin irritation and serious eye irritation . It may cause respiratory irritation and damage to organs through prolonged or repeated exposure . It is recommended to avoid dust formation, breathing mist, gas, or vapors, and contact with skin and eyes .
Properties
IUPAC Name |
2,4,5-tribromoaniline |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H4Br3N/c7-3-1-5(9)6(10)2-4(3)8/h1-2H,10H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IANBJQQTAKDKDC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(C(=CC(=C1Br)Br)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H4Br3N |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.81 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
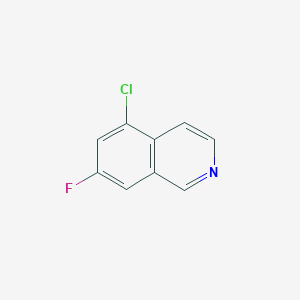

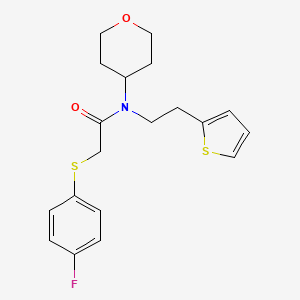


![4-fluoro-N-[2-(3-oxo-4H-quinoxalin-2-yl)phenyl]benzamide](/img/structure/B2611866.png)
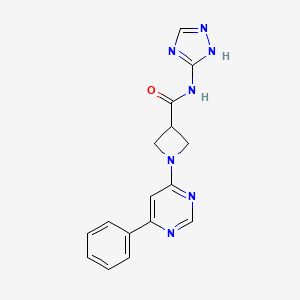
![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-1,3-dimethyl-8-(4-methylpiperazin-1-yl)-1H-purine-2,6(3H,7H)-dione](/img/structure/B2611869.png)
![2-((6-(furan-2-yl)pyridazin-3-yl)thio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2611870.png)

![2-(4-(4-chlorophenyl)-2,3,9-trimethyl-6H-thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepin-6-yl)acetamide](/img/no-structure.png)
![Methyl 2-[2-[(4-formylbenzoyl)amino]-4-phenyl-1,3-thiazol-5-yl]acetate](/img/structure/B2611877.png)
![[3-[(5-Bromopyrimidin-2-yl)oxymethyl]piperidin-1-yl]-[3-(dimethylamino)phenyl]methanone](/img/structure/B2611878.png)
